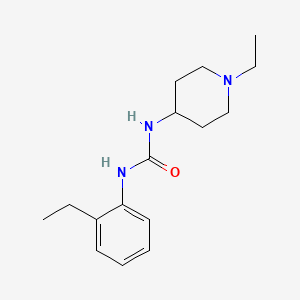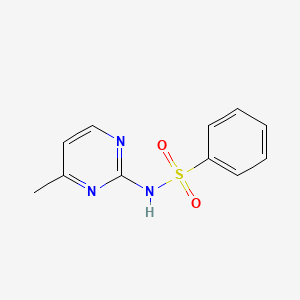
N-(4-chlorobenzyl)-2-methylcyclopropanecarboxamide
説明
Synthesis Analysis
The synthesis of cyclopropyl amino acids, such as N-(4-chlorobenzyl)-2-methylcyclopropanecarboxamide, often involves the use of Wittig olefination. This process has been tested with methyl(1S, 2R)-1-benzamido-2-formylcyclopropanecarboxylate, demonstrating its utility in generating cyclopropyl amino acids in high yields and enantiomerically pure forms (Cativiela, Díaz-de-Villegas, & Jime´nez, 1996).
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives, including those similar to N-(4-chlorobenzyl)-2-methylcyclopropanecarboxamide, often features extensive intramolecular hydrogen bonds. These structures can form dimeric pairs of molecules as a result of intermolecular N-H...O hydrogen bonds, showcasing a characteristic R2(2)(14) motif (Siddiqui, Ahmad, Tariq, Siddiqui, & Parvez, 2008).
Chemical Reactions and Properties
The chemical reactions involving cyclopropane derivatives, like N-(4-chlorobenzyl)-2-methylcyclopropanecarboxamide, include transformations under conditions that promote the formation of NMDA receptor antagonists. These reactions utilize the cyclopropane structure to design conformationally restricted analogs with significant biological activity (Shuto, Ono, Hase, Ueno, Noguchi, Yoshii, & Matsuda, 1996).
Physical Properties Analysis
The physical properties of N-(4-chlorobenzyl)-2-methylcyclopropanecarboxamide derivatives can be deduced from studies on similar cyclopropane compounds. These studies often include NMR and HRMS spectroscopy to characterize the compound, along with X-ray crystallography to investigate the absolute molecular configuration, revealing the importance of intermolecular hydrogen bonds in defining the structure (Guo, Zhang, & Xia, 2015).
Chemical Properties Analysis
The chemical properties of compounds like N-(4-chlorobenzyl)-2-methylcyclopropanecarboxamide can be analyzed through their reactivity and interaction with other chemicals. For example, the study of N-chlorobenzamides/acrylamides with alkylidenecyclopropanes under Co(III) catalysis highlights the potential of cyclopropane derivatives in [4+2]-annulation reactions, serving as a foundation for further chemical synthesis and modification (Ramesh & Jeganmohan, 2021).
科学的研究の応用
Chemistry and Biological Activity of Formamidine Pesticides
Formamidines, including substances like chlordimeform and amitraz, represent a unique class of acaricide-insecticides notable for their broad spectrum of biological activities and unknown mode of action. These compounds exhibit effectiveness against various pests such as spider mites, ticks, and certain insects, especially in their juvenile and resistant stages. Their utility extends to agricultural and possibly therapeutic contexts due to their distinctive toxicological profiles, which include excitant-repellent effects and potential chemosterilization properties. Despite their efficacy, formamidines pose minimal risks to non-target species, with notable exceptions such as predaceous mites. The chemistry of formamidines is rich, encompassing aspects like structure-activity relationships, synthetic pathways, and environmental stability, which underlie their practical applications and environmental behavior (Hollingworth, 1976).
NMDA Receptor Antagonists: Milnacipran Derivatives
Milnacipran, a clinically used antidepressant, and its derivatives have been investigated for their potential as NMDA receptor antagonists. This exploration is grounded in the structural novelty of these compounds, which distinguishes them from existing competitive and noncompetitive antagonists of the receptor. The derivatives of milnacipran have demonstrated significant in vitro affinity for the NMDA receptor and protective effects in mice against NMDA-induced lethality. Such findings suggest that these compounds could serve as a new prototype for designing potent NMDA receptor antagonists, contributing to the development of new therapeutic agents for conditions related to NMDA receptor dysfunction (Shuto et al., 1995).
FTO Protein Inhibition by N-CDPCB
The compound N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamide (N-CDPCB) has been identified as an inhibitor of the fat mass and obesity-associated protein (FTO). The crystal structure analysis of FTO in complex with N-CDPCB unveiled a novel binding site, elucidating the molecular basis for the inhibitor's recognition by FTO. This discovery not only advances the understanding of FTO's interaction with inhibitors but also opens new avenues for the development of selective and potent FTO inhibitors, which could have implications for obesity or obesity-related disease therapies (He et al., 2015).
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-8-6-11(8)12(15)14-7-9-2-4-10(13)5-3-9/h2-5,8,11H,6-7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYWKICFLRGLEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-ethylbenzamide](/img/structure/B4620000.png)
![2-({2-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-4(1H)-pyrimidinone](/img/structure/B4620006.png)

![1-(2-chlorobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4620019.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-6-methyl-1H-benzimidazole](/img/structure/B4620021.png)
![1-[(2,6-dichlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4620032.png)

![2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N-(2,4-difluorophenyl)hydrazinecarboxamide](/img/structure/B4620048.png)
![2-{4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4620055.png)
![8-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-6-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B4620063.png)
![ethyl 5-(aminocarbonyl)-4-methyl-2-{[(2-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4620067.png)
![[1-(2-pyrazinylcarbonyl)-3-piperidinyl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B4620090.png)
![2-[(4-methylbenzyl)thio]-N-[3-(1-pyrrolidinyl)propyl]acetamide](/img/structure/B4620103.png)
![N-allyl-2-{[3-cyano-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B4620108.png)